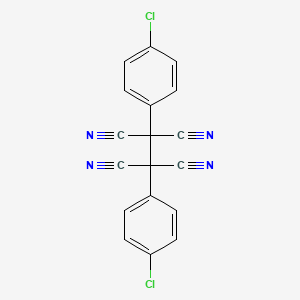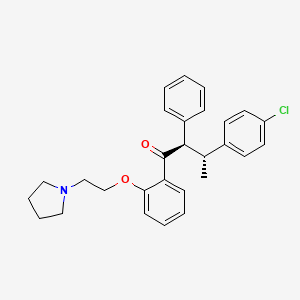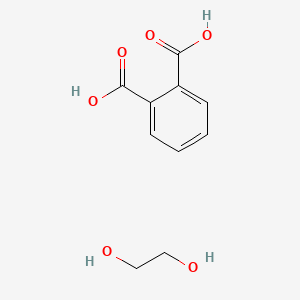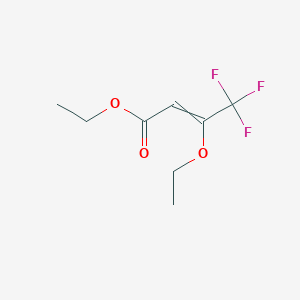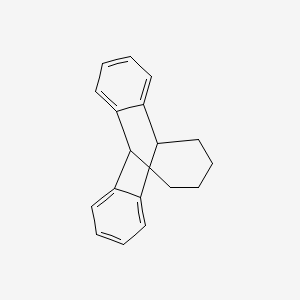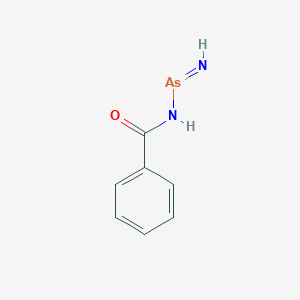
N-iminoarsanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-iminoarsanylbenzamide is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-iminoarsanylbenzamide typically involves the reaction of arsenic trichloride with benzamide in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and hydrolysis of the arsenic compounds. The general synthetic route can be summarized as follows:
Starting Materials: Arsenic trichloride (AsCl₃) and benzamide (C₆H₅CONH₂).
Reaction: The reaction is carried out in an aprotic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the toxicity and handling challenges associated with arsenic compounds. scaling up the reaction would involve similar principles, with additional safety measures and equipment to handle larger quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
N-iminoarsanylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the imino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species and amines.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-iminoarsanylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of N-iminoarsanylbenzamide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-based compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Melarsoprol: An arsenic-based drug used to treat trypanosomiasis (sleeping sickness).
Roxarsone: An organoarsenic compound used as a feed additive in poultry.
Uniqueness
N-iminoarsanylbenzamide is unique due to its specific structure, which combines the properties of an imino group and a benzamide moiety with an arsenic atom
Eigenschaften
Molekularformel |
C7H7AsN2O |
|---|---|
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
N-iminoarsanylbenzamide |
InChI |
InChI=1S/C7H7AsN2O/c9-8-10-7(11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI-Schlüssel |
MOJQIGXUUQXYAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N[As]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


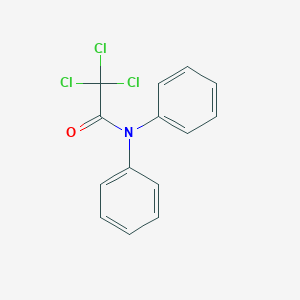

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

